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Introduction

Morpholino oligos are synthetic molecules used to modify gene expression, primarily by
blocking translation or altering pre-mRNA splicing.[1][2][3] Their uncharged backbone
distinguishes them from traditional antisense oligonucleotides, rendering them resistant to
nuclease degradation but also preventing efficient cellular uptake without a delivery vehicle.[1]
[4] This document provides detailed application notes and protocols for several common and
effective methods for delivering Morpholino oligos into cultured cells.

Delivery Methods Overview

Several techniques have been developed to facilitate the entry of Morpholino oligos into the
cytosol and nucleus of cultured cells. The choice of method depends on factors such as cell
type, experimental goals, and the potential for cytotoxicity. This guide details the following
widely-used delivery methods:

o Scrape Loading: A simple mechanical method for adherent cells.
o Endo-Porter: A peptide-based reagent that facilitates endocytosis.

» Electroporation: The use of an electrical field to create transient pores in the cell membrane.
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o Ethoxylated Polyethylenimine (EPEI): A cationic polymer that complexes with a DNA carrier

to deliver Morpholinos.

o Dendrimer-Based (Vivo-Morpholinos): Morpholinos conjugated to a cell-penetrating

dendrimer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different Morpholino
delivery methods to aid in selecting the most appropriate technique for your experimental

needs.
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Delivery
Method

Typical
Morpholino
Concentration

Delivery
Efficiency

Cell Viability

Suitable Cell
Types

Scrape Loading

1-10 pM[5][6]

~85% (single
scrape), ~95%
(double scrape)

[6]7]

Moderate to
high; cell-

dependent

Adherent cells[6]
[7]

High, minimal

50-80% o Adherent and
toxicity at _
Endo-Porter 1-10 puMI8][9] knockdown suspension
recommended
reported[10] ) cells[8][11]
concentrations|[8]
0.4 mM (in Wide range of
) Low to moderate; ) )
embryos)[12]; High, but cell cells, including

Electroporation

Varies for cell

type dependent

can cause high

cell mortality[13]

those difficult to

lines transfect[1][13]
) o o Endocytic
Highly efficientin ~ Low toxicity
] adherent and
EPEI 1 pM[14] endocytic when
o non-adherent
cells[14] optimized[14]
cells[4][14]
) ) Generally high,
High, works with
] ) but some cell Most cell
Vivo-Morpholinos  2-10 uM[13] most cell types
types are types[13]
tested[13] -
sensitive[13][15]

Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for each delivery method, accompanied

by workflow diagrams generated using Graphviz.

Scrape Loading

Application Note: Scrape loading is a straightforward and cost-effective method for delivering

Morpholinos into adherent cells. The technique involves mechanically scraping cells from the

culture surface in the presence of the Morpholino oligo. This process creates transient pores in
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the cell membrane, allowing the oligo to enter the cytoplasm.[6] While effective, it is not suitable

for cells grown in small wells (e.g., 96-well plates) and is limited to cell types that adhere

strongly to the substrate.[6][7]

Experimental Protocol:

Cell Preparation: Seed adherent cells in a 6-well plate and grow to near confluency (80-
100%).[6]

Prepare Morpholino Solution: On the day of the experiment, replace the spent culture
medium with 1 mL of fresh, pre-warmed complete medium. Add the Morpholino stock
solution to the desired final concentration (e.g., 10 pM) and swirl the plate to mix thoroughly.

[6]

Scraping: Place the culture plate on a flat surface. Use a sterile cell scraper to gently but
firmly scrape the cells from the surface of the well.[6]

Cell Transfer: Gently pipette the cell suspension up and down twice to break up cell sheets.
Transfer the entire cell suspension to a new culture plate or flask. This ensures that only the
scraped (and thus loaded) cells are propagated.[7]

Incubation: Incubate the cells under their normal growth conditions for 24 to 96 hours before
analysis.[14]

(Optional) Double Scrape: To increase delivery efficiency, allow the cells to re-adhere for
approximately 4 hours after the initial scrape, and then repeat the scraping process.[6][7]

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 4/16 Tech Support


https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/sites/default/files/scrape_delivery.pdf
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/sites/default/files/scrape_delivery.pdf
https://www.gene-tools.com/sites/default/files/EPEI_paper.pdf
https://www.gene-tools.com/scrape_delivery
https://www.gene-tools.com/sites/default/files/scrape_delivery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

é Preparation )
Seed Adherent Cells in 6-well Plate
(Grow to Near Confluency)

- J
4 )

Del'wery

(Replace Medium & Add Morpholino)

'

(Scrape Cells from Surface)

'

Transfer Cell Suspension to New Plate

- J
4 . D
Post-[?hvery

Incubate for 24-96 Hours

'

Analyze Gene Knockdown

- J

Click to download full resolution via product page

Scrape Loading Experimental Workflow

Endo-Porter Delivery
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Application Note: Endo-Porter is a peptide-based reagent that facilitates the delivery of

Morpholino oligos into the cytoplasm of cultured cells via endocytosis.[8][9] This method is

advantageous as it is minimally toxic, effective in the presence of serum, and suitable for both

adherent and suspension cell cultures.[8] The Endo-Porter peptide and Morpholino oligo are

co-endocytosed. As the endosome acidifies, the peptide is thought to permeabilize the

endosomal membrane, releasing the Morpholino into the cytosol.[9]

Experimental Protocol:

Cell Preparation: Culture cells in plates or flasks until they reach 80-100% confluency.[8]

Medium Exchange: Replace the spent culture medium with fresh, pre-warmed complete
medium (can contain up to 10% serum).[8]

Add Morpholino: Add the Morpholino stock solution to the culture medium to achieve the
desired final concentration (typically 1-10 uM). Swirl the plate or flask well to ensure
thorough mixing.[8] For initial experiments, a concentration of 10 uM is recommended.[8][9]

Add Endo-Porter: Add 6 pl of Endo-Porter reagent for every 1 ml of culture medium (final
concentration of 6 uM). Immediately and gently swirl the plate to disperse the reagent.[8]

Incubation: Return the cells to the incubator and culture for 24 to 48 hours before assaying
for antisense activity.[8]

Analysis: Analyze the cells for the desired effect (e.g., protein knockdown by Western blot or
splicing modification by RT-PCR). For visualization of delivery, a fluorescently-labeled
Morpholino can be used and observed in live cells.[8][9]

Signaling Pathway and Workflow Diagram:
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Endo-Porter Delivery Workflow and Mechanism

Electroporation

Application Note: Electroporation utilizes an electrical pulse to create temporary pores in the
cell membrane, allowing the entry of molecules like Morpholinos.[16] This method is effective
for a wide variety of cell types, including those that are traditionally difficult to transfect.[1][13]

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://www.benchchem.com/product/b15588825?utm_src=pdf-body-img
https://www.ncbi.nlm.nih.gov/books/NBK584219/
https://www.izfs.org/UserFiles/file/PDFInsert_GeneTools.pdf
https://www.gene-tools.com/content/getting-morpholinos-cultured-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

However, a significant drawback is the potential for high cell mortality, which requires careful
optimization of electroporation parameters for each cell line.[13]

Experimental Protocol (for Myoblasts):

This protocol is adapted for the Amaxa 4D X unit nucleofector system.[16]

e Cell Preparation: Culture myoblasts to 80-90% confluency. Trypsinize and count the cells.
You will need 1 x 10”6 cells per reaction.[11]

o Prepare Electroporation Samples:

o

Pre-warm proliferation medium in 6-well plates (3 mL per well).

[¢]

Centrifuge the required number of cells at 200 x g for 5 minutes.

o

Aspirate the supernatant and resuspend the cell pellet in 20 pL of P3 Primary Cell Solution
per 1 x 1076 cells.

[¢]

Add 2 pL of 1 mM Morpholino to the 20 pL cell suspension and mix gently.[11]
» Electroporation:
o Transfer the 22 uL cell/Morpholino suspension to a well of a nucleocuvette strip.

o Place the strip in the Amaxa 4D X unit and apply the appropriate electrical pulse program.
[16]

o Cell Recovery and Plating:

o Immediately after electroporation, add 180 uL of pre-warmed medium to each well of the
cuvette strip.

o Gently resuspend the cells and transfer the entire volume to the prepared 6-well plate.[16]
e Incubation and Analysis:

o Incubate the cells for 24-72 hours, monitoring for viability.
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o Once cells reach 100% confluency, you can proceed with further experimental steps like
differentiation.

o Harvest cells for analysis of Morpholino activity.[16]

Workflow Diagram:
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Ethoxylated Polyethylenimine (EPEI) Delivery

Application Note: This method utilizes a weakly-basic cationic polymer, ethoxylated
polyethylenimine (EPEI), to deliver Morpholinos into endocytic cells.[4][14] The uncharged
Morpholino is first paired with a complementary DNA "carrier” oligo. This anionic duplex then
electrostatically binds to the partially ionized EPEI.[14] The resulting complex is taken up by
endocytosis. The acidic environment of the endosome causes the EPEI to become more fully
ionized, leading to the permeabilization of the endosomal membrane and release of the
Morpholino into the cytosol.[4][14] This method is highly efficient but requires optimization for
different cell types to minimize potential toxicity.[14]

Experimental Protocol (Standard):

o Prepare Morpholino:DNA Duplex: From a stock mixture of Morpholino (500 uM) and DNA
carrier (357 uM), take 5.6 pl and add it to 188.8 pl of sterile water. Vortex to mix.[14]

e Form the Complex: Add 5.6 pl of 200 umol/L EPEI reagent to the Morpholino:DNA duplex
solution. Vortex and let the complex form for 20 minutes at room temperature.[14]

o Prepare Delivery Mixture: Add 1.8 ul of serum-free medium to the complex and vortex briefly.
[14]

o Cell Treatment: Remove the existing medium from nearly confluent cells. Add a sufficient
volume of the delivery mixture to cover the cells (e.g., 500 pul for a 24-well plate) and swirl
briefly.[14]

 Incubation: Incubate the cells with the delivery mixture for 3 hours.[14]

e Medium Change and Analysis: After 3 hours, remove the delivery mixture and replace it with
serum-containing medium. The results can be assayed 24 to 96 hours later.[14]

Logical Relationship Diagram:
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EPEI Delivery Mechanism and Complex Formation
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Dendrimer-Based Delivery (Vivo-Morpholinos)

Application Note: Vivo-Morpholinos are standard Morpholino oligos conjugated to an
octaguanidinium dendrimer, which acts as a cell-penetrating moiety.[13][17] This modification
allows the Morpholino to be delivered to a wide range of cultured cells simply by adding it to the
culture medium, eliminating the need for additional delivery reagents.[13] While convenient and
effective for most cell types, some cells may exhibit sensitivity to the dendrimer.[13][15]

Experimental Protocol:

o Cell Preparation: Culture cells to the desired confluency in their appropriate culture vessel.

o Prepare Vivo-Morpholino Solution: Dilute the Vivo-Morpholino stock solution (typically 0.5
mM in phosphate-buffered saline) directly into the fresh culture medium to the desired final
concentration (usually between 2 and 10 uM).[1] For example, to achieve a 10 uM final
concentration, add 20 pl of 0.5 mM Vivo-Morpholino stock to 980 pl of culture medium.[1]

o Treatment: Replace the old medium with the Vivo-Morpholino-containing medium.

 Incubation and Analysis: Incubate the cells for the desired period (e.g., 24-72 hours) before
harvesting and analyzing for gene knockdown or splice modification.

Workflow Diagram:
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Vivo-Morpholino Experimental Workflow

Potential Off-Target Effects and Controls

It is important to note that Morpholino oligos can sometimes induce off-target effects, such as
triggering an innate immune response or causing unintended splicing defects.[18] Therefore,
rigorous controls are essential for validating experimental results. Recommended controls

include:

¢ Non-overlapping Oligo Control: Using two different Morpholinos targeting the same RNA to
see if they produce the same phenotype.[1][19]

e Mismatch Control: A Morpholino with several base mismatches compared to the target

sequence.[19]

o Standard Control Oligo: A sequence with no known target in the experimental system.[10]
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By carefully selecting the delivery method and incorporating appropriate controls, researchers

can effectively utilize Morpholino oligos for gene function studies in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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